Zuranolone Oral Bioavailability Eliminates 60-Hour IV Infusion Requirement of Brexanolone
Unlike brexanolone, which requires a 60-hour continuous intravenous infusion in an inpatient setting, zuranolone is orally bioavailable and administered as a once-daily oral capsule for 14 days [1]. This represents a fundamental pharmacokinetic and practical differentiation between the two FDA-approved neurosteroids for postpartum depression.
| Evidence Dimension | Route of Administration and Treatment Logistics |
|---|---|
| Target Compound Data | Oral capsule, once-daily for 14 days |
| Comparator Or Baseline | Brexanolone: 60-hour continuous IV infusion requiring inpatient monitoring |
| Quantified Difference | Oral self-administration vs. 60-hour inpatient infusion |
| Conditions | Clinical practice setting; FDA-approved labeling for postpartum depression |
Why This Matters
For procurement decisions, zuranolone's oral formulation eliminates the need for costly inpatient infusion infrastructure, dramatically expanding accessible research and clinical application settings.
- [1] St Onge E, et al. Zuranolone for the Treatment of Postpartum Depression. J Pharm Technol. 2024 Oct 11:87551225241287383. View Source
